molecular formula C25H27ClN2OS B2401772 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223821-57-5

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2401772
CAS No.: 1223821-57-5
M. Wt: 439.01
InChI Key: XYRUZIHDKLFXFI-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C25H27ClN2OS and its molecular weight is 439.01. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research has delved into the synthesis of spiro compounds, revealing methodologies that provide insights into the chemical properties and potential applications of compounds similar to "3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione." For instance, the development of 1,5-dioxaspiro[2.4]heptanes and their oxidation to lactones demonstrates the versatility of spiro compounds in synthetic organic chemistry, serving as structural units in biologically active natural compounds (Alonso, Meléndez, & Yus, 2002). Similarly, the synthesis of spiro diarylidenes via microwave-assisted methods illustrates the efficiency and high yield of producing spiro compounds, highlighting their antimicrobial potential (Shroff, Mohanta, Baitharu, Bag, & Behera, 2022).

Medicinal Chemistry Applications

Spiro compounds have shown promise in medicinal chemistry, with applications ranging from antiviral to anticancer and antidiabetic therapies. For example, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated anti-coronavirus activity, suggesting potential utility in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Additionally, spirothiazolidines analogs have shown significant anticancer and antidiabetic activities, indicating their therapeutic potential in treating these diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Material Science and Polymer Chemistry

The exploration of spiro compounds extends to material science and polymer chemistry, where their stabilizing effects on polymers have been investigated. Studies on polymer stabilizers reveal a synergistic mechanism between phenolic and thiopropionate type antioxidants, underscoring the importance of spiro compounds in enhancing the stability of polymers (Yachigo, Sasaki, & Kojima, 1992).

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2OS/c1-24(2,3)19-12-10-17(11-13-19)21-23(30)28(25(27-21)14-5-4-6-15-25)22(29)18-8-7-9-20(26)16-18/h7-13,16H,4-6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUZIHDKLFXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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